8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a thiazole ring and a bicyclic octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of thiosemicarbazide derivatives with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions can vary, with or without the use of a base catalyst, to optimize yield and reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole ring structure and exhibit similar biological activities.
Bicyclic Compounds: Bicyclo[3.2.1]octane derivatives, such as bicyclo[3.2.1]octane-6,7-dione, have similar structural features but different functional groups.
Uniqueness
8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its combination of a thiazole ring and a bicyclic octane structure, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H16N2OS |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
8-(4-methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C11H16N2OS/c1-7-6-15-11(12-7)13-8-2-3-9(13)5-10(14)4-8/h6,8-10,14H,2-5H2,1H3 |
InChI Key |
XBULCRYOIFAUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2C3CCC2CC(C3)O |
Origin of Product |
United States |
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